Cas no 1805099-57-3 (Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate)
Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate
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- Inchi: 1S/C11H9F3N2O2/c1-18-10(17)6-2-7(4-15)8(5-16)9(3-6)11(12,13)14/h2-3H,5,16H2,1H3
- InChI Key: TXIFILPVVKYBCS-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=O)OC)C=C(C#N)C=1CN)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 361
- XLogP3: 1.2
- Topological Polar Surface Area: 76.1
Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008881-250mg |
Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate |
1805099-57-3 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
| Alichem | A015008881-500mg |
Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate |
1805099-57-3 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
| Alichem | A015008881-1g |
Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate |
1805099-57-3 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate
Comprehensive Overview of Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate (CAS No. 1805099-57-3)
The compound Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate (CAS No. 1805099-57-3) is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical research and organic synthesis. This molecule features a unique combination of functional groups, including an aminomethyl moiety, a cyano group, and a trifluoromethyl substituent, all attached to a benzoate ester framework. Such structural diversity makes it a valuable intermediate for the development of novel bioactive compounds, particularly in the realm of small-molecule drug discovery.
In recent years, the demand for trifluoromethylated compounds has surged due to their enhanced metabolic stability and bioavailability, traits that are critical in modern medicinal chemistry. The presence of the trifluoromethyl group in Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate aligns with this trend, as it often improves lipophilicity and binding affinity to target proteins. Researchers are particularly interested in how this compound can be leveraged to design inhibitors for enzymes involved in inflammatory pathways or oncology targets, which are hot topics in current biomedical research.
Another key aspect of Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate is its cyano group, which serves as a versatile handle for further chemical modifications. The cyano functionality can be converted into carboxylic acids, amides, or tetrazoles, expanding its utility in combinatorial chemistry and high-throughput screening. This adaptability is particularly relevant in the context of fragment-based drug design, where rapid diversification of molecular scaffolds is essential for identifying lead compounds.
The aminomethyl group in this compound also opens doors to peptide coupling reactions and the construction of more complex architectures, such as macrocycles or peptidomimetics. These applications are increasingly important as the pharmaceutical industry shifts toward targeting protein-protein interactions, a challenging yet promising frontier in drug development. Given the growing interest in PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate could serve as a critical building block for such innovative therapeutics.
From a synthetic chemistry perspective, the ester group in Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate offers additional flexibility. It can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, enabling further derivatization. This feature is particularly valuable in the development of prodrugs, where esterase-mediated release of active agents is a common strategy. The compound’s compatibility with modern catalytic methods, such as cross-coupling reactions or photoredox catalysis, further enhances its appeal to synthetic chemists.
Environmental and sustainability considerations are also driving interest in this compound. The incorporation of fluorine atoms into organic molecules is often associated with improved efficacy at lower doses, which can reduce the environmental footprint of pharmaceuticals. As the industry moves toward greener chemistry practices, Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate could play a role in the design of more sustainable drug candidates.
In summary, Methyl 4-aminomethyl-3-cyano-5-(trifluoromethyl)benzoate (CAS No. 1805099-57-3) is a multifaceted compound with broad applications in drug discovery and organic synthesis. Its unique structural features align with current trends in medicinal chemistry, including the demand for fluorinated compounds, fragment-based design, and sustainable pharmaceuticals. As research continues to explore its potential, this molecule is poised to remain a key player in the development of next-generation therapeutics.
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